molecular formula C18H13BrN2O5 B15152244 3-{acetyl[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid

3-{acetyl[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid

Cat. No.: B15152244
M. Wt: 417.2 g/mol
InChI Key: FXZOPUIQPGLDKV-UHFFFAOYSA-N
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Description

The compound 3-{acetyl[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid is a benzoic acid derivative featuring a 5-bromo-substituted phthalimide (1,3-dioxoisoindole) core linked via an acetylated methylene amino group.

Properties

Molecular Formula

C18H13BrN2O5

Molecular Weight

417.2 g/mol

IUPAC Name

3-[acetyl-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]amino]benzoic acid

InChI

InChI=1S/C18H13BrN2O5/c1-10(22)20(13-4-2-3-11(7-13)18(25)26)9-21-16(23)14-6-5-12(19)8-15(14)17(21)24/h2-8H,9H2,1H3,(H,25,26)

InChI Key

FXZOPUIQPGLDKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CN1C(=O)C2=C(C1=O)C=C(C=C2)Br)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{acetyl[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid typically involves multiple steps:

    Formation of the Isoindole Ring: The isoindole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative, under acidic conditions.

    Bromination: The bromination of the isoindole ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Acetylation: The acetylation of the amino group is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Benzoic Acid: The final step involves coupling the acetylated amino group with a benzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium azide (NaN3) or other nucleophiles in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of de-brominated derivatives.

    Substitution: Formation of azido or other substituted derivatives.

Scientific Research Applications

3-{acetyl[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid is a complex organic compound that combines a benzoic acid moiety with an acetylated amino group and a brominated isoindole ring. Its unique structure makes it potentially applicable in medicinal chemistry, materials science, and biological research.

Medicinal Chemistry
The compound is a candidate for drug development because of its unique structure, especially for targeting specific enzymes or receptors.

Materials Science
The structural properties of the compound may be useful in developing novel materials with specific electronic or optical properties.

Biological Research
The compound can be used as a probe to study biological pathways and interactions, especially those involving brominated aromatic compounds.

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the acetylated amino group are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Mechanism of Action

The mechanism of action of 3-{acetyl[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the acetylated amino group are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Phthalimide-Linked Benzoic Acid Derivatives
Compound Name Key Structural Features Biological Activity Reference
4-[(4-{[(5-Chloro-2-thienyl)carbonyl]amino}-1,3-dioxo-isoindol-2-yl)methyl]benzoic acid - 5-Chloro substituent
- Thienyl carbonyl linkage
LDHA inhibition (IC₅₀: 308 nM)
4-(4-Methyl-1,3-dioxo-isoindol-2-yl)benzoic acid - 4-Methyl substituent
- Direct methylene linkage
Not reported (used in structural studies)
2-(5-Bromo-1,3-dioxo-isoindol-2-yl)benzoic acid - 5-Bromo substituent
- Direct linkage to benzoic acid
Not reported (synthetic intermediate)
3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid - No bromine
- Simple methylene linkage
Molecular weight: 281.27 g/mol; CAS: 106352-01-6

Key Observations :

  • Linker Flexibility: The acetylated amino methyl spacer in the target compound may reduce steric hindrance compared to rigid thienyl carbonyl linkers (e.g., LDHA inhibitor in ), possibly enhancing target engagement.
Brominated Phthalimide Derivatives with Varied Pharmacophores
Compound Name Key Structural Features Biological Activity Reference
4-(5-Bromo-1,3-dioxo-isoindol-2-yl)butyryl amides - Butyryl amide chain
- Substituted phenyl groups
Anticonvulsant activity (30 mg/kg, MES test)
5-[(1,3-Dioxo-isoindol-2-yl)methyl]-2-furaldehyde - Furaldehyde substituent Not reported (synthetic intermediate)

Key Observations :

  • Pharmacophore Impact : The benzoic acid moiety in the target compound may confer distinct solubility and ionization properties (pH-dependent carboxylate formation) compared to butyryl amides or aldehydes, influencing bioavailability and excretion .
Enzyme Inhibition
  • The LDHA inhibitor 4-[(4-{[(5-chloro-2-thienyl)carbonyl]amino}-1,3-dioxo-isoindol-2-yl)methyl]benzoic acid (IC₅₀: 308 nM) highlights the importance of electronegative substituents (Cl, Br) for target binding. The target compound’s bromine atom may similarly enhance hydrophobic interactions with enzyme active sites .
Anticonvulsant Activity
  • 4-(5-Bromo-1,3-dioxo-isoindol-2-yl)butyryl amides showed efficacy in the maximal electroshock (MES) test at 30 mg/kg. The target compound’s acetylated amino linker may improve CNS penetration compared to bulkier butyryl amides, though this requires validation .
Genotoxicity Profile
  • Phthalimide derivatives with nitrate esters (e.g., C1–C6 in ) exhibited lower micronucleus frequencies (<6/1,000 cells) than hydroxyurea (up to 33.7/1,000 cells). The target compound’s lack of nitrate groups may further reduce genotoxic risk .

Biological Activity

The compound 3-{acetyl[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid is a derivative of benzoic acid with potential biological activity. Its structure incorporates a brominated isoindole moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and enzyme inhibitory effects, supported by data from various studies.

Structure

The chemical structure of this compound can be represented as follows:

C15H14BrNO4\text{C}_{15}\text{H}_{14}\text{Br}\text{N}\text{O}_{4}

Molecular Characteristics

PropertyValue
Molecular Weight348.18 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of benzoic acid can inhibit the proliferation of various cancer cell lines, including MCF-7 and A549. The IC50 values for some derivatives were reported as low as 3.0 μM , indicating potent activity against cancer cells .
  • Mechanism of Action : The mechanism underlying the anticancer effects may involve the inhibition of key signaling pathways related to cell proliferation and survival. For example, compounds have been shown to induce apoptosis in cancer cells through caspase activation .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy:

  • Inhibition of Cyclooxygenases (COXs) : Some benzoic acid derivatives have demonstrated selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer side effects. Selectivity indices for COX-2 inhibition have been reported as high as 3.46 .
  • Scavenging Activity : Compounds similar to the one have shown substantial antioxidant activity, with scavenging rates exceeding 75% compared to standard antioxidants like ascorbic acid .

Enzyme Inhibition

Enzyme inhibition studies reveal that the compound may also act as an inhibitor for various enzymes:

  • Cholinesterase Inhibition : Some related compounds exhibit potent inhibition of acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. The K_i values for these compounds ranged from 13.62 nM to 33.00 nM , demonstrating strong potential in neuroprotective applications .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several benzoic acid derivatives, including those structurally related to the compound . The results indicated that:

  • The most potent compound showed an IC50 value of 0.16 μM , significantly better than standard treatments like doxorubicin.
  • The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of benzoic acid derivatives:

  • The derivatives were tested against human neutrophil elastase and demonstrated significant inhibitory effects.
  • The findings suggested that these compounds could serve as lead candidates for developing new anti-inflammatory agents .

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